molecular formula C8H9N3O2 B12989957 N-Cyclopropyl-4-nitropyridin-3-amine

N-Cyclopropyl-4-nitropyridin-3-amine

Cat. No.: B12989957
M. Wt: 179.18 g/mol
InChI Key: RTBBAKDPGVHOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-nitropyridin-3-amine is an organic compound with the molecular formula C8H9N3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a nitro group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-nitropyridin-3-amine typically involves the nitration of pyridine derivatives followed by the introduction of the cyclopropyl group. One common method involves the nitration of 4-chloropyridine using nitric acid and sulfuric acid to form 4-nitropyridine. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-nitropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form N-oxide derivatives.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other strong oxidizing agents.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: N-Cyclopropyl-4-aminopyridin-3-amine.

    Reduction: N-Cyclopropyl-4-nitropyridine N-oxide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-4-nitropyridin-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group enhances the compound’s stability and bioavailability, making it a potent candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-3-nitropyridin-4-amine
  • N-Cyclopropyl-4-aminopyridin-3-amine
  • N-Cyclopropyl-4-nitropyridine N-oxide

Uniqueness

N-Cyclopropyl-4-nitropyridin-3-amine is unique due to the specific positioning of the nitro and cyclopropyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-Cyclopropyl-4-nitropyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group and a nitro group. The presence of these functional groups is crucial for its reactivity and biological interactions. The molecular formula is represented as C9H10N4O2C_9H_{10}N_4O_2, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological effects.

1. Antimicrobial Activity

Research indicates that nitropyridines, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. For instance, studies have demonstrated that derivatives of nitropyridines can effectively combat resistant strains of bacteria due to their unique mechanisms of action .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using macrophage cell lines (RAW 264.7) revealed that this compound could inhibit nitric oxide (NO) production, a key mediator in inflammatory responses. The IC50 values observed were comparable to known anti-inflammatory agents, suggesting a promising therapeutic profile .

3. Neuronal Modulation

Similar to other aminopyridines, this compound has demonstrated the ability to modulate neuronal excitability. This activity is particularly relevant in the context of neurological disorders where modulation of neurotransmitter release can lead to therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Nitro group at position 4Enhances antimicrobial and anti-inflammatory activity
Cyclopropyl groupIncreases lipophilicity and bioavailability
Amino group at position 3Critical for neuronal modulation

Research has shown that modifications to these functional groups can significantly alter the compound's efficacy against specific biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of nitropyridines showed potent activity against Gram-positive and Gram-negative bacteria, with this compound being among the most effective .
  • Anti-inflammatory Assessment : In a recent investigation, researchers evaluated various nitro-substituted pyridines for their ability to inhibit NO production in LPS-stimulated macrophages. This compound exhibited an IC50 value of approximately 15 µM, indicating significant anti-inflammatory potential .
  • Neuropharmacological Evaluation : A study highlighted the role of aminopyridines in enhancing neurotransmitter release in neuronal cultures, suggesting that this compound may influence synaptic transmission .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-cyclopropyl-4-nitropyridin-3-amine

InChI

InChI=1S/C8H9N3O2/c12-11(13)8-3-4-9-5-7(8)10-6-1-2-6/h3-6,10H,1-2H2

InChI Key

RTBBAKDPGVHOQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.